molecular formula C12H13BrFNO3 B14908031 Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate

Cat. No.: B14908031
M. Wt: 318.14 g/mol
InChI Key: YKFHXGKGFQIUTB-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate is an organic compound with a complex structure that includes bromine, fluorine, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-fluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-2-methylpropanoic acid methyl ester in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the benzamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with the benzamido group, allows for a wide range of chemical reactions and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C12H13BrFNO3

Molecular Weight

318.14 g/mol

IUPAC Name

methyl 2-[(2-bromo-4-fluorobenzoyl)amino]-2-methylpropanoate

InChI

InChI=1S/C12H13BrFNO3/c1-12(2,11(17)18-3)15-10(16)8-5-4-7(14)6-9(8)13/h4-6H,1-3H3,(H,15,16)

InChI Key

YKFHXGKGFQIUTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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